molecular formula C18H27N3O3 B14233520 1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane CAS No. 820241-33-6

1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane

Cat. No.: B14233520
CAS No.: 820241-33-6
M. Wt: 333.4 g/mol
InChI Key: YHVAAEXUYUFBTP-UHFFFAOYSA-N
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Description

1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane is a triazine derivative with potential applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes three prop-2-yn-1-yloxy groups attached to a triazinane core. The presence of these functional groups imparts specific chemical properties that make it suitable for various synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine derivatives with propargyl alcohol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency. Purification of the final product is typically done using techniques like distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine core or the prop-2-yn-1-yloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The triazine core may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: A similar compound with allyl groups instead of prop-2-yn-1-yloxy groups.

    1,3,5-Tris(2-propyn-1-yloxy)benzene: A benzene derivative with similar functional groups.

Uniqueness

1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane is unique due to its specific combination of functional groups and triazine core. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

820241-33-6

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

1,3,5-tris(2-prop-2-ynoxyethyl)-1,3,5-triazinane

InChI

InChI=1S/C18H27N3O3/c1-4-10-22-13-7-19-16-20(8-14-23-11-5-2)18-21(17-19)9-15-24-12-6-3/h1-3H,7-18H2

InChI Key

YHVAAEXUYUFBTP-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCN1CN(CN(C1)CCOCC#C)CCOCC#C

Origin of Product

United States

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